REACTION_CXSMILES
|
[F:1][C:2]1[CH:10]=[CH:9][CH:8]=[C:7]2[C:3]=1[CH:4]=[CH:5][N:6]2[CH:11]([CH3:16])[C:12]([O:14]C)=[O:13].[OH-].[Na+].[CH3:19]O>>[F:1][C:2]1[CH:10]=[CH:9][CH:8]=[C:7]2[C:3]=1[CH:4]=[CH:5][N:6]2[C:11]([CH3:16])([CH3:19])[C:12]([OH:14])=[O:13] |f:1.2|
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Name
|
|
Quantity
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21.3 g
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Type
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reactant
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Smiles
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FC1=C2C=CN(C2=CC=C1)C(C(=O)OC)C
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Name
|
|
Quantity
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150 mL
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Type
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reactant
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Smiles
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[OH-].[Na+]
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Name
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|
Quantity
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150 mL
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Type
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reactant
|
Smiles
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CO
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Control Type
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UNSPECIFIED
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Setpoint
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75 °C
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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The volatiles were removed by evaporation under reduced pressure at 50° C.
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Type
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ADDITION
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Details
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ethyl acetate (250 mL) and water (200 mL) were added to the residue
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Type
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CUSTOM
|
Details
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The layers were separated
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Type
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EXTRACTION
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Details
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The acidified layer was extracted with ethyl acetate (1×200 mL, 1×50 mL)
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Type
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WASH
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Details
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the combined extracts were washed with brine (100 mL)
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Type
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DRY_WITH_MATERIAL
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Details
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dried over sodium sulfate
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Type
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FILTRATION
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Details
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filtered
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Type
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CUSTOM
|
Details
|
evaporated to dryness under reduced pressure at 50° C.
|
Name
|
|
Type
|
product
|
Smiles
|
FC1=C2C=CN(C2=CC=C1)C(C(=O)O)(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 76 mmol | |
AMOUNT: MASS | 16.8 g | |
YIELD: PERCENTYIELD | 84% |
Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |